Benzo[d]thiazol-7-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-7-ylmethanamine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-7-ylmethanamine can be achieved through several methods. One common approach involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of an oxidizing agent such as bromine. This reaction typically occurs at room temperature and results in the formation of benzothiazole derivatives . Another method involves the use of electrosynthesis, which is an energy-efficient and environmentally friendly process. This method uses sodium bromide as both an electrolyte and a brominating agent in isopropyl alcohol as a solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Electrosynthesis is particularly favored in industrial settings due to its green chemistry principles and ability to produce high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are frequently employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .
Scientific Research Applications
Benzo[d]thiazol-7-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-7-ylmethanamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar biological activities but lacks the methanamine group.
2-Aminobenzothiazole: Another derivative with significant antimicrobial and anticancer properties.
Benzimidazole: Contains a similar heterocyclic structure but with nitrogen atoms instead of sulfur, exhibiting different biological activities.
Uniqueness
Benzo[d]thiazol-7-ylmethanamine is unique due to its specific structure, which allows it to interact with a broader range of molecular targets compared to its analogs.
Properties
IUPAC Name |
1,3-benzothiazol-7-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUINIISQAYJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.